

Roseoside: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Roseoside*

Cat. No.: *B058025*

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Roseoside, a naturally occurring megastigmane glycoside, has emerged as a compound of significant interest within the scientific community. This technical guide provides an in-depth overview of **Roseoside**, consolidating key data on its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and visual workflows are included to support researchers and professionals in the fields of drug discovery and development.

Core Physicochemical Properties

Roseoside is characterized by the following molecular identifiers and properties, essential for experimental design and data interpretation.

Property	Value	Source
CAS Number	54835-70-0	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₉ H ₃₀ O ₈	[1] [2] [3] [4] [6]
Molecular Weight	386.4 g/mol	[1] [2] [3] [4] [6]
Class	Sesquiterpenoids	[1] [2] [3]
Physical Description	Powder	[1] [2]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[1] [2]

Biological Activities and Therapeutic Potential

Roseoside exhibits a diverse range of biological activities, highlighting its potential for therapeutic applications. The following table summarizes its key bioactivities with available quantitative data.

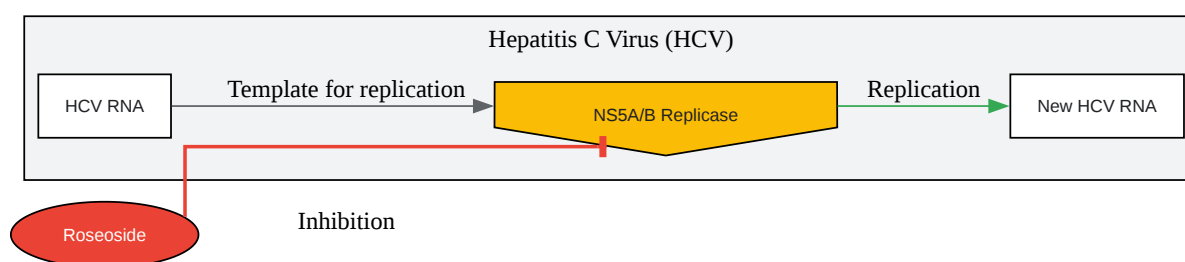
Biological Activity	Key Findings	Quantitative Data (IC ₅₀ / EC ₅₀)	Cell Line / Model	Source
Antiviral (Anti-HCV)	Inhibits Hepatitis C Virus (HCV) RNA replication by targeting the viral NS5A/B replicase.	EC ₅₀ : 38.92 µM	Huh7.5 cells	[6][7]
Antioxidant	Inhibits lipid oxidation and scavenges free radicals. Reduces levels of reactive oxygen species (ROS).	86.4% inhibition of lipid oxidation at 50 µg/mL	In vitro assays	[1][8]
Anti-inflammatory	Inhibits histamine release and the expression of pro-inflammatory mediators.	-	Rat peritoneal exudate cells, Macrophages	[8][9]
Antidiabetic	Enhances insulin release and inhibits α-glucosidase.	-	INS-1 β-cell line	[1][8]
Anticancer	Can significantly delay carcinogenesis.	-	In vivo mouse skin carcinogenesis model	[1][8]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of **Roseoside** are underpinned by its interaction with specific molecular targets and signaling pathways.

Antiviral Mechanism: Inhibition of HCV Replication

Roseoside directly interferes with the replication of the Hepatitis C virus. It has been shown to target and inhibit the function of the viral NS5A/B replicase complex, a critical component for the duplication of the viral RNA genome.

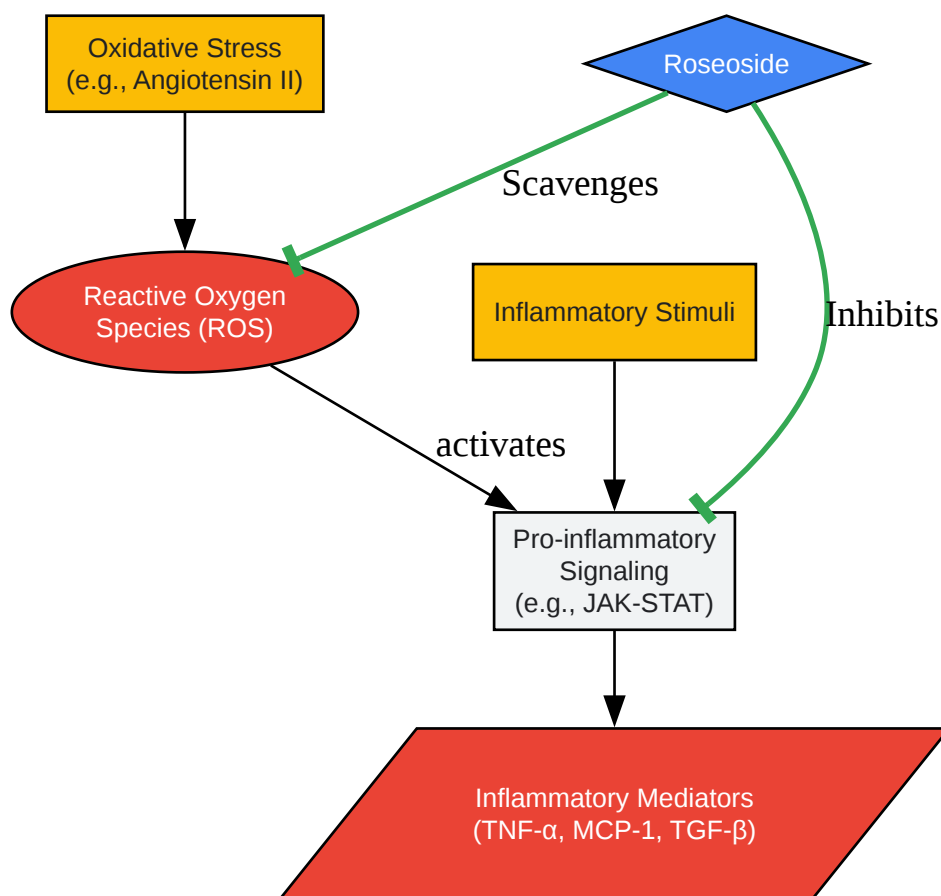


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Inhibition of HCV NS5A/B Replicase by **Roseoside**.

Antioxidant and Anti-inflammatory Effects

Roseoside's antioxidant properties are attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. This action, in turn, contributes to its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and mediators. A key mechanism involves the modulation of signaling pathways such as the JAK-STAT pathway.



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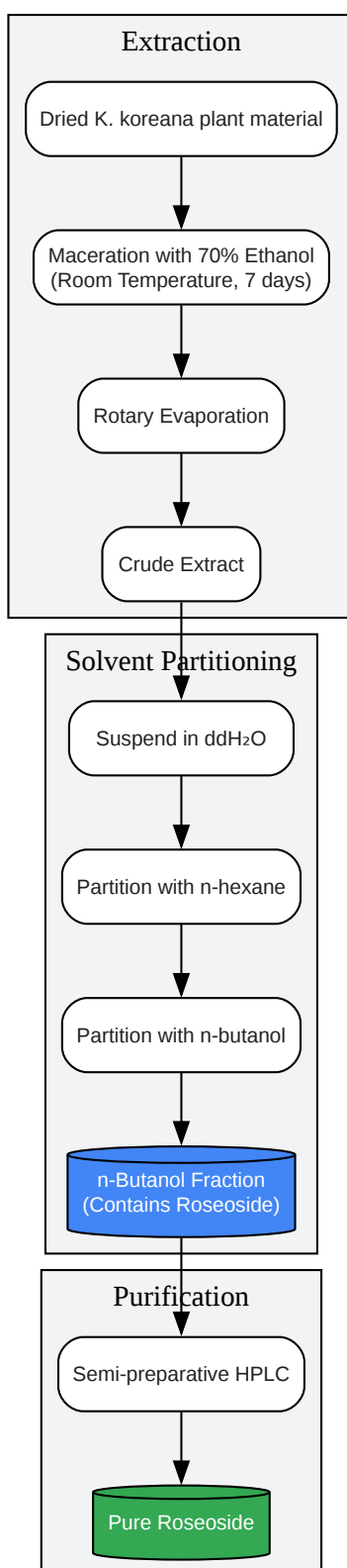
Conceptual Diagram of **Roseoside**'s Antioxidant and Anti-inflammatory Actions.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of **Roseoside**.

Extraction and Purification of Roseoside from *Kirengeshoma koreana* Nakai

This protocol is adapted from a study demonstrating the isolation of **Roseoside** for antiviral activity testing.^[6]



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Workflow for the Extraction and Purification of **Roseoside**.

Methodology:

- Extraction:
 - Grind dried aerial parts of *Kirengeshoma koreana*.
 - Extract the ground material with 70% ethanol at room temperature for 7 days.
 - Concentrate the resulting extract using a rotary evaporator to obtain the crude extract.[\[6\]](#)
- Solvent Partitioning:
 - Suspend the crude extract in double-distilled water (ddH₂O).
 - Perform liquid-liquid partitioning sequentially with n-hexane and then n-butanol.
 - Collect the n-butanol fraction, which will be enriched with **Roseoside**.[\[6\]](#)
- Purification:
 - Subject the n-butanol fraction to semi-preparative High-Performance Liquid Chromatography (HPLC).
 - Use a suitable gradient of solvents (e.g., acetonitrile/water with 0.05% formic acid) to separate the components.
 - Collect the fraction corresponding to the retention time of **Roseoside** to obtain the pure compound.[\[6\]](#)

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This is a common and reliable method to evaluate the free radical scavenging ability of a compound.

Materials:

- **Roseoside** sample

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of **Roseoside** in methanol or DMSO.
 - Prepare a series of dilutions of the **Roseoside** stock solution to be tested.
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a dilution series of ascorbic acid to serve as a positive control.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Assay Protocol:
 - To a 96-well plate, add a specific volume of each **Roseoside** dilution.
 - In separate wells, add the ascorbic acid dilutions and a solvent blank.
 - Add the DPPH solution to all wells.
 - Incubate the plate in the dark at room temperature for 30 minutes.[\[12\]](#)
- Measurement and Calculation:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[\[11\]](#)

- The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Conclusion

Roseoside is a promising natural compound with a well-defined chemical structure and a spectrum of validated biological activities. Its potential as an antiviral, antioxidant, anti-inflammatory, and antidiabetic agent warrants further investigation. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of **Roseoside** and to develop novel applications in medicine and pharmacology.

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